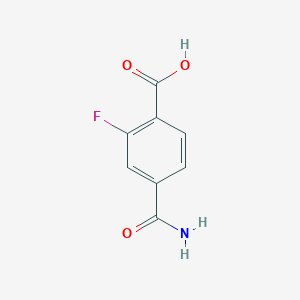

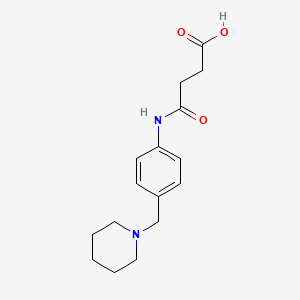

4-(1H-tetrazol-1-yl)benzohydrazide

Vue d'ensemble

Description

4-(1H-tetrazol-1-yl)benzohydrazide is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds featuring a nitrogen-rich tetrazole ring. Tetrazoles are known for their various applications in medicinal chemistry, agriculture, and as energetic materials due to their high nitrogen content. Although the provided papers do not directly discuss 4-(1H-tetrazol-1-yl)benzohydrazide, they do provide insights into the chemistry of related tetrazole compounds and their derivatives.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the use of hydrazides as precursors. For instance, the synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)-2,3,5,6-tetrafluorobenzenes reported in one of the studies involves an acid-catalyzed condensation between substituted benzohydrazides and 2,3,5,6-tetrafluoroterephthalic acid, yielding the products in good to excellent yields . This suggests that similar methodologies could potentially be applied to synthesize 4-(1H-tetrazol-1-yl)benzohydrazide by reacting appropriate hydrazide precursors with tetrazole-generating reagents under suitable conditions.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of tetrazole derivatives can be elucidated using various analytical techniques, including NMR and FT-IR spectroscopy, as well as computational methods like Density Functional Theory (DFT) calculations . These methods provide valuable information about the electronic structure, conformational stability, and possible interactions of the molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Tetrazole compounds can participate in various chemical reactions due to their reactivity. For example, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole lead to the formation of polyfunctional tetrazolic thioethers . This indicates that tetrazole rings can act as nucleophiles in reactions with electrophilic species, which could be relevant for the reactivity of 4-(1H-tetrazol-1-yl)benzohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the tetrazole ring can affect the compound's solubility, stability, and reactivity. The study of noncovalent complexes of tetrazoles reveals that the ionic nature and extended planarity of the tetrazole core can favor the formation of supramolecular structures in both solid and solution states . This suggests that 4-(1H-tetrazol-1-yl)benzohydrazide may also form similar noncovalent interactions, which could be relevant for its potential applications.

Applications De Recherche Scientifique

Electrochemiluminescence in Ruthenium Polypyridyl Complexes

A study by Stagni et al. (2006) explored ruthenium polypyridyl complexes with 5-aryltetrazolate ligands, including derivatives of 4-(1H-tetrazol-1-yl)benzohydrazide. These complexes demonstrated significant electrochemiluminescence (ECL), making them potentially useful for ECL devices (Stagni et al., 2006).

Luminescent Properties in Zinc Coordination Compounds

Li et al. (2015) synthesized zinc coordination compounds using tetrazole–carboxylate ligands, which displayed notable luminescent properties. This research suggests potential applications in luminescence-based technologies (Li et al., 2015).

Synthesis of Acyclic and Heterocyclic Derivatives

Osyanin et al. (2005) conducted research on the synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides from 4-(1H-tetrazol-1-yl)benzohydrazide. This study provides insight into the versatility of this compound in synthesizing a variety of acyclic and heterocyclic derivatives (Osyanin et al., 2005).

Framework Topologies in Coordination Polymers

Song et al. (2009) explored the effects of ligand modifications on the structures and properties of metal complexes, including those with 4-(1H-tetrazol-1-yl)benzohydrazide. This study offers insights into the design of coordination polymers with specific framework topologies (Song et al., 2009).

Synthesis of 2-Phenyl-5- (1-Phenyl-3-(3, 4, 5-Trimethoxyphenyl)-1H-Pyrazol-4-yl) - 1, 3, 4-Oxadiazole Scaffolds

Chennapragada and Palagummi (2018) synthesized and characterized novel oxadiazole derivatives using a compound structurally related to 4-(1H-tetrazol-1-yl)benzohydrazide. These compounds showed potential in medicinal chemistry (Chennapragada & Palagummi, 2018).

Synthesis of Novel Antimicrobial Agents

Zaidi et al. (2021) synthesized a series of novel compounds using a derivative of 4-(1H-tetrazol-1-yl)benzohydrazide, demonstrating potential as antimicrobial agents (Zaidi et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-1-3-7(4-2-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSLVGSOXWLBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

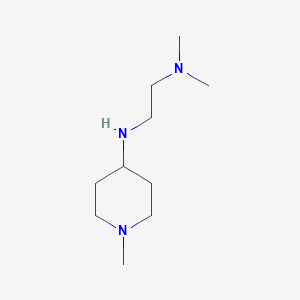

C1=CC(=CC=C1C(=O)NN)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366598 | |

| Record name | 4-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-tetrazol-1-yl)benzohydrazide | |

CAS RN |

750599-23-6 | |

| Record name | 4-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)